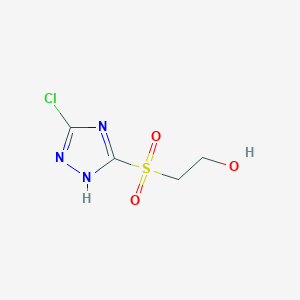

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol

Description

Properties

IUPAC Name |

2-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCMMSSQAWWXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C1=NC(=NN1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-1H-1,2,4-Triazole-3-Thiol

The triazole core is typically synthesized via cyclocondensation reactions. For example, 5-chloro-1H-1,2,4-triazole-3-thiol can be prepared by:

- Reacting thiocarbamoyl chloride with aniline derivatives in toluene or benzene under reflux.

- Cyclizing thiosemicarbazides in basic media (e.g., aqueous NaOH) to form triazole thiones.

Key reaction :

$$

\text{Thiosemicarbazide} + \text{NaOH} \xrightarrow{\text{reflux}} \text{Triazole-3-thione} + \text{H}_2\text{S}

$$

This intermediate is critical for subsequent sulfonyl group introduction.

Oxidation to Sulfonic Acid Derivatives

The thiol (-SH) group at position 3 is oxidized to a sulfonic acid (-SO$$3$$H) using hydrogen peroxide (H$$2$$O$$2$$) or nitric acid (HNO$$3$$). For instance:

$$

\text{Triazole-3-thiol} + \text{H}2\text{O}2 \xrightarrow{\text{H}_2\text{O}} \text{Triazole-3-sulfonic acid}

$$

This step is often monitored via IR spectroscopy for the disappearance of S-H stretches (~2550 cm$$^{-1}$$) and emergence of S=O peaks (~1350–1200 cm$$^{-1}$$).

Sulfonyl Chloride Formation

Chlorination of Sulfonic Acids

Sulfonic acids are converted to sulfonyl chlorides using chlorinating agents like phosphorus pentachloride (PCl$$5$$) or thionyl chloride (SOCl$$2$$). For example:

$$

\text{Triazole-3-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{Triazole-3-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

The product is typically purified via vacuum distillation or recrystallization.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via:

Spectroscopic Validation

- $$^1$$H NMR : Ethanol’s -CH$$_2$$OH protons appear as a triplet at δ 3.6–3.8 ppm, while triazole protons resonate at δ 8.1–8.3 ppm.

- IR : S=O stretches at 1360–1180 cm$$^{-1}$$ and O-H stretches at 3400–3200 cm$$^{-1}$$ confirm the sulfonyl and ethanol groups.

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetaldehyde or 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetic acid.

Reduction: Formation of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanethiol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various triazole derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives, including those similar to 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, showed promising Minimum Inhibitory Concentration (MIC) values, suggesting their potential as antibacterial agents .

Acetylcholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. In a study involving various triazole derivatives, it was found that some compounds exhibited strong AChE inhibition, which could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Antiviral Properties

Recent research has identified triazole derivatives as potential inhibitors of viral replication. Specifically, compounds similar to this compound have been tested against the yellow fever virus (YFV), showing selective inhibition compared to other viruses in the same family. This suggests a pathway for developing antiviral therapeutics .

Agricultural Applications

Fungicides

The triazole ring structure is well-known for its fungicidal properties. Compounds like this compound can potentially be used as fungicides in agriculture to control fungal diseases in crops. Research into similar triazole compounds has shown efficacy against various fungal pathogens affecting agricultural productivity .

Material Science Applications

Polymer Chemistry

In material sciences, the sulfonyl group in this compound can be utilized to synthesize novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Studies have focused on developing polymeric materials that leverage the unique characteristics of triazole derivatives for applications in coatings and adhesives .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 15 | Staphylococcus aureus |

| Compound C | 5 | Bacillus subtilis |

Note: Values are indicative based on studies involving similar triazole derivatives.

Table 2: Acetylcholinesterase Inhibition Potency

Mechanism of Action

The mechanism of action of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The chloro substitution may also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The sulfonyl group in the target compound is more electron-withdrawing than the thioether (-S-) group in analogs, which may enhance oxidative stability and reduce nucleophilic reactivity . The ethanol moiety increases hydrophilicity compared to ethanone or aryl-substituted derivatives, suggesting improved aqueous solubility .

Substituent Effects: Chlorine at position 5 (target compound) may enhance halogen bonding and metabolic stability relative to amino (e.g., 5-NH₂ in ) or alkyl substituents. Bulky groups (e.g., cyclobutyl in ) reduce conformational flexibility, whereas the ethanol chain in the target compound allows for greater rotational freedom.

Comparison with Analogous Syntheses:

- Thioether Formation : Compounds like those in use α-halogenated ketones and triazole thiols under basic conditions (e.g., NaOEt), while sulfonyl derivatives may require harsher oxidizing conditions.

- Amide Linkages : Acetamide derivatives (e.g., ) employ refluxing acetonitrile with triethylamine, highlighting the need for polar aprotic solvents in such reactions.

Biological Activity

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, also known by its CAS number 1374408-05-5, is a compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structure of the compound includes a chloro-substituted triazole ring and a sulfonyl group attached to an ethanol moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆ClN₃O₃S |

| IUPAC Name | 2-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol |

| CAS Number | 1374408-05-5 |

| Synonyms | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can inhibit enzymes or receptors crucial for various biological pathways. The sulfonyl group enhances binding affinity and specificity, while the chloro substitution may modulate the compound's overall biological activity.

Antimicrobial Properties

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. In particular:

- Antifungal Activity : Triazoles are known for their efficacy against fungal infections. The compound has shown promising results in inhibiting fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes.

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

A study published in PubChem highlighted the compound's potential as an intermediate in synthesizing other biologically active molecules and emphasized its role in medicinal chemistry . Additionally, research focusing on the optimization of triazole derivatives indicated that modifications to the triazole core could enhance biological potency against pathogens such as Trypanosoma cruzi, responsible for Chagas disease .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound in comparison with other triazole derivatives, a summary of related compounds is provided below:

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via coupling reactions between a 5-chloro-1,2,4-triazole derivative and a sulfonylethanol precursor. A common approach involves using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions (20–25°C, aprotic solvents) to form the sulfonyl linkage .

- Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of triazole to sulfonyl precursor) and using catalytic bases like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves the sulfonyl ethanol (-SO₂-CH₂-CH₂-OH) and triazole protons (δ 8.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 252.03 (calculated for C₄H₇ClN₃O₃S) .

- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, revealing hydrogen-bonding networks between the sulfonyl group and adjacent ethanol moieties .

Q. What are the primary chemical reactivity patterns of this compound in nucleophilic substitution or oxidation reactions?

- Nucleophilic Substitution : The sulfonyl group acts as a leaving site in SN2 reactions with amines (e.g., morpholine), forming derivatives like 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)-N-morpholinoethanol .

- Oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the ethanol group to a ketone, yielding 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetaldehyde .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity to fungal cytochrome P450 enzymes?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential maps, identifying electron-deficient regions (e.g., triazole Cl atom) for enzyme inhibition .

- Docking Studies : AutoDock Vina simulates interactions with CYP51 (ergosterol biosynthesis enzyme), showing a binding energy of -8.2 kcal/mol and hydrogen bonds with Asp-130 and His-259 residues .

Q. How should researchers resolve contradictions in crystallographic data versus NMR-based structural assignments?

- Case Study : Discrepancies in the sulfonyl group’s orientation (e.g., axial vs. equatorial) between X-ray (SHELXL-refined) and NOESY NMR data require cross-validation:

- X-ray : Space group P2₁/c, Rint = 0.042 .

- NMR : NOE correlations between H-1 (sulfonyl-CH₂) and H-3 (triazole) confirm proximity (<4 Å) .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro antimicrobial assays?

- Solubility Enhancement : Co-solvents (10% DMSO in PBS) or cyclodextrin inclusion complexes improve solubility to >1 mg/mL .

- Stability : pH 7.4 buffers with 0.1% BSA prevent hydrolysis of the sulfonyl group; LC-MS monitoring confirms >90% stability over 24 hours at 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.